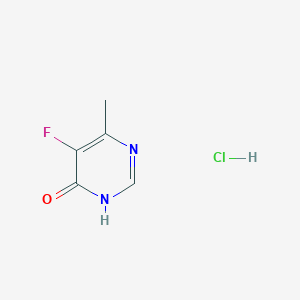

5-Fluoro-6-methylpyrimidin-4-ol hydrochloride

Description

5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (CAS: 2145-55-3) is a halogenated pyrimidine derivative with the molecular formula C₅H₆ClFN₂O and a molecular weight of 164.57 g/mol . Its structure features a pyrimidine core substituted with a fluorine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 4, with the hydrochloride salt enhancing solubility for pharmaceutical applications.

Properties

IUPAC Name |

5-fluoro-4-methyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZJDGAMMFBXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743751 | |

| Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-55-3 | |

| Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Enamination of Fluorinated β-Ketoester

- Starting materials: Methyl or ethyl α-fluoropropionoacetate.

- Reagents: Ammonia gas is passed through the solution of the β-ketoester in a suitable solvent (e.g., methanol).

- Reaction: The carbonyl group on the propionyl moiety undergoes enamination to form an enaminone intermediate.

- Conditions: Mild temperature, controlled ammonia flow.

Step 2: Cyclization to Form Pyrimidine Ring

- Reagents: Formamide is added to the enaminone intermediate.

- Catalyst/Base: Sodium methoxide (preferred) or sodium ethoxide.

- Solvent: Methanol is preferred due to good solubility and reaction control; ethanol or their mixtures are alternatives.

- Reaction: Under basic conditions, cyclization occurs, forming 5-fluoro-6-methyl-4-hydroxypyrimidine.

- Reaction time: 10 to 24 hours.

- Molar ratios: Base to β-ketoester is typically 2-4:1.

Step 3: Isolation and Conversion to Hydrochloride Salt

- After completion, the reaction mixture is neutralized and extracted.

- The free base 5-fluoro-6-methylpyrimidin-4-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.

- The hydrochloride salt precipitates and is collected by filtration, washed, and dried.

Reaction Conditions and Optimization

| Parameter | Preferred Condition | Notes |

|---|---|---|

| Solvent | Methanol | Optimal for solubility and reaction control |

| Base | Sodium methoxide | Provides effective cyclization |

| Base to β-ketoester ratio | 2–4 : 1 | Ensures complete enamination and cyclization |

| Reaction temperature | Ambient to mild heating (~25–60°C) | Mild conditions favor selectivity |

| Reaction time | 10–24 hours | Sufficient for complete cyclization |

| pH adjustment | pH ~11 during work-up | Facilitates phase separation and purification |

| Salt formation | Hydrochloric acid (HCl) | Forms stable hydrochloride salt |

Comparative Analysis with Related Compounds

The synthetic method for this compound is closely related to that of 5-fluoro-6-ethyl-4-hydroxypyrimidine, with the key difference being the alkyl substituent at the 6-position (methyl vs. ethyl). The ethyl analog has been prepared industrially by:

- Chlorination of 5-fluorouracil followed by Grignard reaction to introduce the ethyl group.

- Oxidation and catalytic dechlorination steps involving palladium on carbon.

However, this route is less favorable for industrial scale due to costly reagents and complex handling. The enamination-cyclization approach described above is more cost-effective, scalable, and has milder reaction conditions, making it suitable for the methyl derivative as well.

Research Findings and Industrial Relevance

- The enamination-cyclization method provides a high yield and purity of the desired pyrimidin-4-ol intermediate.

- Use of sodium methoxide and methanol is preferred for better reaction control and ease of handling.

- The hydrochloride salt form improves compound stability and facilitates purification.

- The method avoids expensive catalysts and harsh conditions, favoring industrial application.

- Reaction monitoring by pH adjustment and phase separation enhances product isolation efficiency.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Enamination of α-fluoropropionylacetate | Ammonia gas, methanol solvent | Enaminone intermediate formed |

| 2 | Cyclization with formamide under base | Formamide, sodium methoxide, methanol | 5-Fluoro-6-methyl-4-hydroxypyrimidine obtained |

| 3 | Isolation and salt formation | Acidification with HCl | This compound salt isolated |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce the corresponding amine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₅FN₂O·HCl

- Molecular Weight : Approximately 128.11 g/mol

- SMILES Notation :

OC1=NC=NC(C)=C1F

The compound features a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring, which enhances its biological activity and interaction with various biological targets.

Medicinal Chemistry

5-Fluoro-6-methylpyrimidin-4-ol hydrochloride has garnered attention for its potential as a nucleic acid analogue . Its structural similarity to naturally occurring nucleobases (such as cytosine and thymine) allows it to interact with enzymes involved in nucleic acid metabolism. This interaction could lead to the development of novel antiviral and anticancer agents due to its ability to inhibit key metabolic pathways in target cells.

Case Studies :

- Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, making them attractive candidates for drug design.

- In studies involving 5-fluoro derivatives, it was noted that such compounds can act as effective inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis , particularly in synthesizing more complex molecules. The presence of fluorine and methyl groups provides unique reactivity that can be exploited in various synthetic pathways.

Synthesis Methods :

- Electrophilic Fluorination : Introduction of fluorine into the pyrimidine ring.

- Multi-step Synthesis : Starting from simpler pyrimidine derivatives, introducing methyl and hydroxyl groups through sequential reactions .

The biological activity of this compound is primarily attributed to its structural resemblance to other biologically active pyrimidines. Its ability to form hydrogen bonds due to the hydroxyl group may influence its binding affinity to target proteins, potentially enhancing its effectiveness as a therapeutic agent.

Potential Interactions

Research has shown that this compound can interact with various biological targets, including:

- Enzymes involved in nucleic acid metabolism.

- Proteins that regulate cellular processes influenced by nucleobase analogues.

Mechanism of Action

The mechanism by which 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride exerts its effects involves the inhibition of nucleic acid synthesis. The fluorine atom at the 5-position enhances the compound's ability to interfere with the function of enzymes involved in DNA and RNA synthesis. This disruption can lead to the inhibition of cell growth and proliferation, making it useful in antiviral and anticancer applications.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound targets enzymes such as thymidylate synthase and DNA polymerase, which are essential for nucleic acid synthesis.

Pathways: It affects pathways involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth and viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are extensively studied for their bioactivity and structural versatility. Below is a detailed comparison of 5-fluoro-6-methylpyrimidin-4-ol hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to its free base (128.10 g/mol) and non-ionic analogues like 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one .

- Lipophilicity: Fluorine substitution reduces logP compared to chloro analogues (e.g., 2-amino-5-chloro-6-methylpyrimidin-4-ol) but enhances metabolic stability .

Key Research Findings

- Bioactivity : Fluorinated pyrimidines like the target compound show higher inhibitory activity against viral polymerases compared to chloro derivatives .

- Stability: Hydrochloride salts of pyrimidinols exhibit better thermal stability than free bases, as seen in analogues like 4-((5-chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride .

Biological Activity

5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a fluorinated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorine atom and a hydroxyl group. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural similarity to nucleobases, which allows it to interact with enzymes involved in nucleic acid metabolism. The hydroxyl group facilitates hydrogen bonding, potentially influencing its binding affinity to target proteins.

Key Mechanisms Include:

- Inhibition of Nucleic Acid Metabolism: The compound may act as an inhibitor of enzymes critical for nucleic acid synthesis, similar to other fluorinated pyrimidines like 5-fluorouracil.

- Antiviral and Anticancer Potential: Its structural properties suggest potential applications in developing antiviral and anticancer agents, particularly due to enhanced interactions with biological targets .

Research Findings and Case Studies

Several studies have focused on the biological activities of this compound:

-

Antitumor Activity:

- In vitro studies have demonstrated that compounds similar to 5-Fluoro-6-methylpyrimidin-4-ol exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have shown selective inhibition of FGFR4 kinase, leading to reduced tumor growth in xenograft models .

-

Antiviral Activity:

- Research indicates that fluorinated pyrimidines can interfere with viral replication processes. The unique properties of 5-Fluoro-6-methylpyrimidin-4-ol may enhance its efficacy against specific viral targets.

- Fungicidal Properties:

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-6-methylpyrimidin-4-ol hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : A common approach involves chlorination of pyrimidinone precursors using phosphoryl chloride (POCl₃) under reflux conditions. For example, in Reference Example 93 (), 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one was treated with POCl₃ at 100°C for 1.5 hours, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄. Adjusting stoichiometry (e.g., POCl₃ in excess) and monitoring via LCMS (m/z 217 [M+H]+) ensures completion . For fluorinated analogs like 5-fluoro-6-methylpyrimidin-4-ol, analogous steps with fluorine-containing reagents (e.g., Selectfluor®) may replace chlorination.

Q. How should researchers purify and characterize this compound to ensure analytical reliability?

- Methodological Answer : Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (hexane:ethyl acetate gradients). Characterization requires multi-modal analysis:

- LCMS/HPLC : Retention time consistency (e.g., 1.03 minutes under SMD-TFA05 conditions) and mass-to-charge ratio verification .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR).

- Elemental Analysis : Validate C, H, N, and Cl/F content .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), protective eyewear, and lab coats are mandatory due to potential skin/eye irritation ().

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., from POCl₃) with ice-water before disposal .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

- Methodological Answer :

- Stability Studies : Incubate solutions in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).

- Degradation Pathways : Hydrolysis of the pyrimidine ring or dehydrohalogenation may occur under basic conditions. LCMS can identify fragments (e.g., m/z shifts indicating loss of HCl or HF) .

Q. What contradictions exist in reported pharmacological data for fluorinated pyrimidines, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Structural Analogues : Substituent positioning (e.g., 6-methyl vs. 6-trifluoromethyl groups) alters steric/electronic profiles ().

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. How can synthetic scalability challenges (e.g., low yields in fluorination steps) be addressed?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for temperature-sensitive steps (e.g., fluorination with KF in DMF) .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility in biphasic systems .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., dihydrofolate reductase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1U72) to map binding affinities. Focus on fluorine’s electronegativity and hydrophobic methyl interactions.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in ¹H NMR)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D Techniques : HSQC and HMBC clarify through-space couplings (e.g., F-C-H interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.